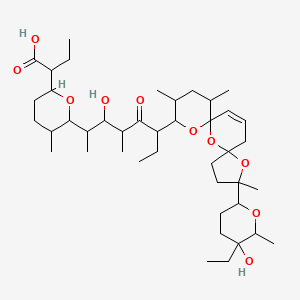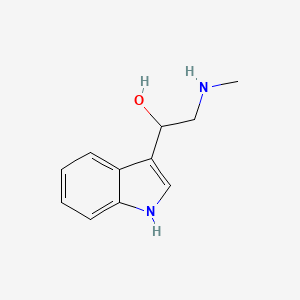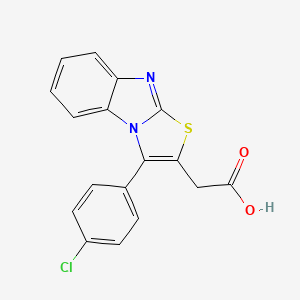
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydroxy-pyrrolidinyl moiety, and a dimethylpiperidine structure, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine typically involves multiple steps, including the formation of the dichlorophenylacetyl intermediate, followed by the introduction of the hydroxy-pyrrolidinyl group and the final attachment of the dimethylpiperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processing. The choice of method depends on factors like cost, scalability, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the dichlorophenyl group to a phenyl group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler aromatic compound.
Wissenschaftliche Forschungsanwendungen
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can be compared with other compounds having similar structural features, such as:
- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4-methylpiperidine
- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Cl2N2O2/c1-20(2)6-8-24(15(11-20)12-23-7-5-16(25)13-23)19(26)10-14-3-4-17(21)18(22)9-14/h3-4,9,15-16,25H,5-8,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJMRFQHDXDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935586 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157000-71-0 |
Source


|
| Record name | Brl 53117 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157000710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)






